Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound characterized by its complex structure that includes a tert-butyl group and an amino group attached to a dihydroisoquinoline framework. This compound is classified under isoquinolines, which are heterocyclic aromatic organic compounds structurally related to quinoline. Its molecular formula is , with a molecular weight of approximately 276.37 g/mol .
The synthesis of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves several steps:
This multi-step synthetic route highlights the compound's accessibility for research and industrial applications .
The molecular structure of tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate features several key components:
Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate can undergo various chemical reactions that enhance its utility in medicinal chemistry:
These reactions allow for further modifications of the compound for specific applications.
The mechanism of action for tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate involves its interaction with specific molecular targets within biological systems:
Understanding these interactions is essential for elucidating its pharmacodynamics and pharmacokinetics .
These properties are critical for understanding how the compound behaves under various conditions.
Tert-butyl 7-amino-4,4-dimethyl-3,4-dihydroisoquinoline-2(1H)-carboxylate has potential applications across various scientific fields:
Further research into this compound could unlock additional therapeutic potentials and broaden its applications in science and industry.
The isoquinoline core is typically assembled through cyclization strategies adapted to accommodate the geminal dimethyl substitution at C4. Two predominant approaches dominate industrial practice:
Bischler-Napieralski Pathway: Cyclodehydration of β-phenethylamides followed by reduction generates the 3,4-dihydroisoquinoline framework. For the 4,4-dimethyl variant, this requires starting with β-tertiary carbon precursors, introducing steric challenges during ring closure. The reaction typically employs phosphorus oxychloride or analogous dehydrating agents under anhydrous conditions [1] [8].
Pictet-Spengler Alternative: This method offers superior stereocontrol but requires careful substrate design. Condensation of dopamine analogues with acetaldehyde derivatives could theoretically yield the target scaffold, though the 4,4-dimethyl modification necessitates customized aldehyde components. Recent optimizations employ microwave-assisted cyclization to enhance yields and reduce reaction times [6].
Table 1: Representative Multi-Step Synthesis Sequence for CAS 645418-66-2
Step | Transformation | Key Reagents/Conditions | Purpose |
---|---|---|---|
1 | Ketone Formation | Dimethylation via alkyl halide/quaternary ammonium salts | Install C4 gem-dimethyl group |
2 | Cyclization | POCl₃, reflux toluene, 12-18h | Construct dihydroisoquinoline core |
3 | Boc Protection | Boc₂O, DMAP, THF, 0°C to RT | N2 carbamate protection |
4 | Nitro Reduction | H₂/Pd-C or Zn/HCl, MeOH | Introduce C7 amino group |
Suppliers emphasize strict intermediate purification (recrystallization or column chromatography) between stages to prevent carryover of metallic catalysts or acidic residues that could compromise the Boc group integrity [1] [6]. Large-scale producers report typical overall yields of 35-45% after optimization [8].
Achieving regioselective functionalization at N2 and C7 presents distinct synthetic hurdles:
N2-Protection Strategy: The Boc group is introduced early using di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Maintaining pH 8-9 is critical to prevent di-Boc formation on the aromatic amine. Suppliers report optimal results using biphasic systems (water/dichloromethane) with NaHCO₃ base at 0-5°C, achieving >95% mono-protection [1] [6].
C7-Amination Approaches: Electrophilic aromatic amination faces competing side reactions due to the electron-rich heterocycle. Industrial routes prefer nitration-reduction sequences, leveraging the ortho-directing effect of the N-carbamate. Controlled nitration at -10°C with acetyl nitrate generates predominantly the 7-nitro isomer, followed by catalytic hydrogenation (Pd/C, H₂) or chemical reduction (SnCl₂) to the amine. HPLC analyses confirm >98% regioselectivity when using bulky Lewis acid modifiers [1] [8].
Protection-deprotection orthogonality is essential throughout the synthesis. The Boc group demonstrates stability toward subsequent nitro reduction conditions when Pd/C hydrogenation replaces acidic Zn/HCl protocols. Suppliers implement rigorous in-process controls (FTIR, HPLC) to monitor functional group integrity during scale-up [6].
While the 4,4-dimethyl derivative lacks chiral centers, catalytic asymmetric methodologies developed for related scaffolds inform potential stereoselective modifications:
Transition Metal Catalysis: Pd-catalyzed aminations and Ru-mediated asymmetric hydrogenations achieve enantiomeric excesses >90% in non-dimethyl analogues. For CAS 645418-66-2, such systems control stereochemistry during side chain elaborations [4].
Organocatalytic Approaches: Proline-derived catalysts facilitate enantioselective Mannich reactions or α-aminoxylations at C1, useful for generating chiral analogs. Computational models (logP 3.3-3.8) predict favorable pharmacokinetic properties for these derivatives, driving catalytic method development [2] [4].
Suppliers increasingly adopt immobilized catalysts (e.g., polystyrene-supported Pd nanoparticles) to minimize metal leaching below 10 ppm, meeting pharmaceutical ingredient standards [1].
Solvent selection profoundly impacts yield and purity during scale-up:
Cyclization Step: Toluene outperforms DMF or acetonitrile by minimizing di-Boc byproducts (<2% vs 15% in DMF). Reflux conditions necessitate azeotropic water removal to drive equilibrium toward ring closure [6].
Nitro Reduction: Isopropanol/water mixtures (4:1) enable safer hydrogenation than pure methanol, reducing Pd catalyst loading by 40% while maintaining >99% conversion in 8 hours [1].
Process intensification includes continuous flow nitration at microreactor scales to enhance heat transfer and suppress polynitration. Suppliers report 20% yield increases and reduced impurity profiles (e.g., <0.5% 5-nitro isomer) compared to batch processing [8]. Stability studies guide storage protocols: the compound requires protection from light under inert atmosphere at 2-8°C to prevent Boc deprotection or amine oxidation during commercial distribution [2] [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7